molecular formula C15H15NO4S B7776542 Propionic acid, 2-benzenesulfonamido-3-phenyl-, D- CAS No. 40279-94-5

Propionic acid, 2-benzenesulfonamido-3-phenyl-, D-

Cat. No.: B7776542
CAS No.: 40279-94-5
M. Wt: 305.4 g/mol
InChI Key: PICQEJDBZKDWOD-UHFFFAOYSA-N
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Description

Propionic acid, 2-benzenesulfonamido-3-phenyl-, D- is a compound of significant interest in various scientific fields. It is characterized by the presence of a propionic acid moiety, a benzenesulfonamido group, and a phenyl group. This compound is known for its diverse applications in chemistry, biology, medicine, and industry due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propionic acid, 2-benzenesulfonamido-3-phenyl-, D- typically involves the reaction of benzenesulfonamide with a suitable propionic acid derivative under controlled conditions. One common method involves the use of a coupling reagent to facilitate the formation of the amide bond between the benzenesulfonamido group and the propionic acid moiety . The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as dichloromethane, to ensure the reaction proceeds efficiently.

Industrial Production Methods

On an industrial scale, the production of Propionic acid, 2-benzenesulfonamido-3-phenyl-, D- may involve more advanced techniques such as continuous flow synthesis or the use of biocatalysts to enhance yield and purity . These methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Propionic acid, 2-benzenesulfonamido-3-phenyl-, D- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring, resulting in a wide range of derivatives .

Mechanism of Action

The mechanism of action of Propionic acid, 2-benzenesulfonamido-3-phenyl-, D- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propionic acid, 2-benzenesulfonamido-3-phenyl-, D- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(benzenesulfonamido)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c17-15(18)14(11-12-7-3-1-4-8-12)16-21(19,20)13-9-5-2-6-10-13/h1-10,14,16H,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICQEJDBZKDWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40960674
Record name N-(Benzenesulfonyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40960674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40279-93-4, 40279-94-5
Record name Alanine, N-benzenesulfonyl-3-phenyl-, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040279934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alanine, N-benzenesulfonyl-3-phenyl-, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040279945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Benzenesulfonyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40960674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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